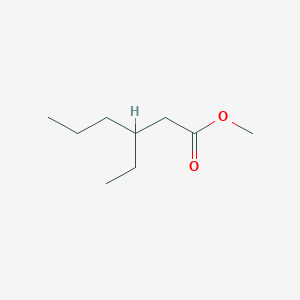

Methyl 3-ethylhexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-ethylhexanoate is an organic compound with the molecular formula C₉H₁₈O₂. It is a type of ester, which is a derivative of carboxylic acids where the hydrogen atom of the hydroxyl group is replaced by an alkyl group. This compound is known for its pleasant odor and is used in various applications, including as a flavoring agent and in perfumes .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-ethylhexanoate can be synthesized through the esterification reaction between 3-ethylhexanoic acid and methanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows: [ \text{3-ethylhexanoic acid} + \text{methanol} \xrightarrow{\text{H₂SO₄}} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where the reactants are heated under reflux conditions. The reaction mixture is then distilled to separate the ester from the reaction by-products. The use of continuous distillation and purification techniques ensures high purity of the final product .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 3-ethylhexanoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).

Major Products Formed:

Hydrolysis: 3-ethylhexanoic acid and methanol.

Reduction: 3-ethylhexanol.

Transesterification: Various esters depending on the alcohol used

科学的研究の応用

Methyl 3-ethylhexanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in metabolic pathways and as a potential biomarker.

Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals .

作用機序

The mechanism of action of methyl 3-ethylhexanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The ester functional group is also known to interact with enzymes and receptors, influencing various biological pathways .

類似化合物との比較

Methyl 3-ethylhexanoate can be compared with other esters such as:

Methyl hexanoate: Similar in structure but lacks the ethyl group on the hexanoic acid chain.

Ethyl hexanoate: Has an ethyl group instead of a methyl group attached to the ester functional group.

Methyl butanoate: A shorter chain ester with different physical and chemical properties.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor and versatility in various applications make it a valuable compound in both research and industry .

生物活性

Methyl 3-ethylhexanoate is a fatty acid methyl ester with significant biological activity and potential applications in various fields, including biochemistry, pharmacology, and environmental science. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compound can be synthesized through the esterification of 3-ethylhexanoic acid with methanol, typically using an acid catalyst such as concentrated sulfuric acid. The reaction can be represented as follows:

This compound is characterized by its lipophilic nature, which influences its absorption and distribution in biological systems.

As a fatty acid methyl ester, this compound participates in several biochemical pathways:

- Energy Metabolism : It plays a role in fatty acid metabolism, which is crucial for energy production and storage. Fatty acids are broken down through β-oxidation to generate ATP.

- Signal Transduction : The compound may influence cellular signaling pathways by modulating the activity of specific enzymes involved in metabolic processes.

Biochemical Pathways

The hydrolysis of this compound leads to the formation of 3-ethylhexanoic acid and methanol, which can enter various metabolic pathways. This hydrolysis is essential for its biological activity as it allows the compound to interact with cellular components.

Pharmacokinetics

This compound is absorbed and distributed throughout the body after administration. It undergoes metabolism primarily via ester hydrolysis, leading to its excretion through urinary and fecal routes. The pharmacokinetic profile indicates that it may accumulate in lipid-rich tissues due to its lipophilic nature.

Biological Activity and Toxicology

Recent studies have highlighted the potential toxicological effects associated with this compound:

- Reproductive Toxicity : Similar compounds have been classified as reproductive toxins due to their ability to hydrolyze into known reproductive toxicants. For instance, the related substance 2-ethylhexanol has shown reproductive toxicity in animal studies .

- Developmental Toxicity : There are concerns regarding the developmental toxicity of esters like this compound, particularly when they are metabolized into harmful byproducts .

Case Studies

- Toxicological Assessments : In a study examining various esters, including this compound, it was found that exposure could lead to increased liver weight and hepatocyte hypertrophy at certain dosages, indicating potential liver toxicity .

- Metabolic Studies : Research has demonstrated that this compound can serve as a biomarker in metabolic studies due to its involvement in fatty acid metabolism pathways. Its presence can indicate alterations in energy metabolism under different physiological conditions.

Applications in Research

This compound has several applications across different scientific disciplines:

- Organic Chemistry : Used as a reagent in organic synthesis and analytical chemistry.

- Biological Research : Investigated for its role in metabolic pathways and potential therapeutic properties.

- Industrial Uses : Employed in the production of flavors and fragrances due to its pleasant odor profile.

化学反応の分析

Hydrolysis Reactions

Methyl 3-ethylhexanoate undergoes hydrolysis under acidic or basic conditions, yielding 3-ethylhexanoic acid and methanol. This reaction is critical for recovering the parent acid from the ester.

Experimental Conditions :

-

Acid-Catalyzed Hydrolysis : Requires strong acids like HCl or H₂SO₄ at elevated temperatures (80–100°C).

-

Base-Catalyzed Hydrolysis : Achieved with NaOH or KOH in aqueous ethanol, producing the carboxylate salt, which is acidified to isolate the free acid .

Mechanism :

The nucleophilic attack by water on the ester’s carbonyl carbon forms a tetrahedral intermediate, followed by cleavage of the ester bond .

Transesterification

Transesterification reactions exchange the ester’s alkoxy group with another alcohol. For this compound, this process is catalyzed by acids or bases:

Key Findings :

-

Catalysts : Titanium isopropoxide, Na₂CO₃, and Cs₂CO₃ show high efficiency at 120–180°C .

-

Methanol Removal : Continuous nitrogen purging enhances yields by displacing methanol, driving equilibrium toward the product .

Example Reaction :

Methyl 3 ethylhexanoate+Triethylene glycolCs2CO3Triethylene glycol di 3 ethylhexanoate+MeOH

Data Table :

| Catalyst | Temp (°C) | Time (h) | Yield (%) | Byproduct (%) |

|---|---|---|---|---|

| Cs₂CO₃ | 160 | 4 | >99.9 | <0.1 |

| K₂CO₃ | 160 | 4 | 99.96 | 0.04 |

| PTSA* | 138 | 6 | 96.3 | 3.7 |

*PTSA = p-toluenesulfonic acid .

Reduction Reactions

This compound can be reduced to 3-ethylhexanol using strong reducing agents:

Conditions :

-

Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Mechanism : The ester’s carbonyl group is reduced to a primary alcohol .

Reaction :

Methyl 3 ethylhexanoateLiAlH43 ethylhexanol+MeOH

Combustion and Thermal Degradation

This compound exhibits distinct combustion behavior compared to hydroxy-substituted analogs:

Study Insights :

-

Cetane Number : Methyl hexanoate (16.4) has higher reactivity than methyl 3-hydroxyhexanoate (8.1) under combustion conditions .

-

Low-Temperature Kinetics : Radical intermediates from this compound participate in chain-propagation reactions, enhancing ignition .

Key Pathways :

-

β-scission of alkyl radicals dominates at >800 K.

Catalytic Esterification

This compound is synthesized via acid-catalyzed esterification of 3-ethylhexanoic acid with methanol:

Industrial Process :

-

Catalyst : Concentrated H₂SO₄ or Shvo’s catalyst (ruthenium-based) .

-

Conditions : Reflux at 60–80°C with continuous methanol removal via distillation .

Yield Optimization :

Reactivity with Metal Catalysts

Butyl tin tris(2-ethylhexanoate) catalyzes ester-related reactions, though mechanistic studies highlight:

特性

IUPAC Name |

methyl 3-ethylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-8(5-2)7-9(10)11-3/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOBLXFYSMSMRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。